molecular formula C12H18O2 B14850874 3-(Tert-butoxy)-4-ethylphenol

3-(Tert-butoxy)-4-ethylphenol

Cat. No.: B14850874
M. Wt: 194.27 g/mol
InChI Key: IMNMLYBSDSJQKY-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-4-ethylphenol is a phenolic derivative featuring a tert-butoxy group (-O-C(CH₃)₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The tert-butoxy group imparts steric bulk and electron-donating properties, while the ethyl group contributes to hydrophobicity. Synthesis routes likely involve etherification and alkylation reactions, as inferred from analogous tert-butoxy-containing compounds (e.g., Mitsunobu reactions in ).

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-ethyl-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H18O2/c1-5-9-6-7-10(13)8-11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

IMNMLYBSDSJQKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-4-ethylphenol typically involves the alkylation of 4-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions generally include:

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Elevated temperatures around 60-80°C.

    Solvent: Solvents like toluene or dichloromethane can be used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-4-ethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-4-ethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to antioxidant effects. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 3-(tert-butoxy)-4-ethylphenol and related phenolic derivatives:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents (Position) Key Properties Applications/Notes References
This compound C₁₂H₁₈O₂ 3-O-tert-butyl, 4-ethyl Low solubility in water; moderate acidity (estimated pKa ~10.0*) Research focus: potential use in polymer stabilizers or drug intermediates
4-tert-Butylphenol C₁₀H₁₄O 4-tert-butyl pKa ~10.2; low water solubility Industrial resins, plasticizers, stabilizers
3-BHA (3-tert-butyl-4-hydroxyanisole) C₁₁H₁₆O₂ 3-tert-butyl, 4-methoxy pKa ~8.5; moderate solubility in lipids Antioxidant in food; metabolized to reactive catechols in vivo
2-tert-Butyl-4-methylphenol C₁₁H₁₆O 2-tert-butyl, 4-methyl pKa ~10.5; high thermal stability Antioxidant in fuels and lubricants

*Estimated based on substituent effects (electron-donating groups reduce acidity compared to phenol, pKa ~9.95).

Key Comparisons:

Acidity and Substituent Effects: this compound: The tert-butoxy (electron-donating) and ethyl (weakly electron-donating) groups reduce acidity compared to phenol, yielding a higher pKa (~10.0). 4-tert-Butylphenol: A single para-tert-butyl group further elevates pKa (~10.2) due to steric and electronic effects . 3-BHA: The para-methoxy group (stronger electron donor) lowers acidity (pKa ~8.5), enhancing antioxidant activity by stabilizing phenoxyl radicals .

Metabolism and Reactivity: 3-BHA undergoes hepatic metabolism to catechols (e.g., 3-tert-butyl-4,5-dihydroxyanisole), which are prone to oxidation and may contribute to its biological effects . In contrast, this compound’s ethyl group may hinder similar metabolic pathways, though direct evidence is lacking.

Synthetic Accessibility: Mitsunobu reactions (triphenylphosphine/DIAD-mediated coupling) are effective for tert-butoxy-containing compounds (e.g., methyl 3-((4-(tert-butoxy)benzyl)oxy)-4-nitrobenzoate in ). High-yield syntheses of related compounds (e.g., 96% yield for 3o in ) suggest feasible routes for the target compound.

Applications: 4-tert-Butylphenol: Widely used in resins, surfactants, and stabilizers . 3-BHA: FDA-approved antioxidant in food; modulates carcinogenesis via redox cycling . this compound: Potential applications in specialty polymers or pharmaceuticals remain speculative without direct data.

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